molecular formula C16H11N5O3 B2959579 3-(4-Methoxyphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole CAS No. 1775304-89-6

3-(4-Methoxyphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole

Cat. No. B2959579
M. Wt: 321.296
InChI Key: YXGMISRRIINLAH-UHFFFAOYSA-N
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Description

The molecule “3-(4-Methoxyphenyl)-3’-pyridin-2-yl-5,5’-bi-1,2,4-oxadiazole” is a complex organic compound. It contains a methoxyphenyl group, a pyridinyl group, and a bi-1,2,4-oxadiazole group . These groups are common in many organic compounds and are often involved in various chemical reactions.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bi-1,2,4-oxadiazole group suggests that the molecule may have a planar structure, as oxadiazoles typically form planar ring structures .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the methoxyphenyl group might undergo electrophilic aromatic substitution, while the oxadiazole group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the methoxy group might increase its solubility in organic solvents .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as its use in pharmaceuticals or materials science. Further studies could also explore its synthesis, properties, and safety .

properties

IUPAC Name

3-(4-methoxyphenyl)-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O3/c1-22-11-7-5-10(6-8-11)13-18-15(23-20-13)16-19-14(21-24-16)12-4-2-3-9-17-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGMISRRIINLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole

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